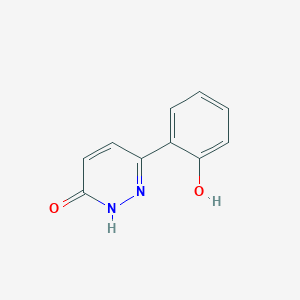

6-(2-Hydroxyphenyl)pyridazin-3(2H)-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-hydroxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)12-11-8/h1-6,13H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUVPRZRSCWUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281906 | |

| Record name | 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62567-42-4 | |

| Record name | 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62567-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062567424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-hydroxyphenyl)pyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one

The synthesis of the this compound scaffold can be achieved through several reliable methods, primarily involving cyclization reactions.

Cyclization Reactions involving Phenylhydrazine Derivatives and Keto Acids/Diketones

A primary and widely employed method for constructing the pyridazinone ring involves the condensation and subsequent cyclization of a keto acid with hydrazine (B178648) or its derivatives. A common pathway starts with the reaction of 2-hydroxyacetophenone (B1195853) with glyoxylic acid under alkaline conditions. google.com The pH of the reaction mixture is then adjusted to a range of 4.0 to 9.5, followed by the introduction of hydrazine, often as an aqueous solution or hydrazine hydrate (B1144303), to initiate cyclization and form the desired this compound. google.com This process is believed to proceed through an intermediate that dehydrates under the reaction conditions. google.com

One-pot multistep reactions have also been developed. For instance, the reaction of a para-substituted acetophenone (B1666503) with glyoxylic acid, followed by ring closure with hydrazine hydrate, can efficiently produce the corresponding 6-aryl-pyridazin-3(2H)-one intermediates. nih.gov

Hydrazine-Based Synthesis from Hydroxybutyric Acid Derivatives

Another synthetic approach utilizes hydroxybutyric acid derivatives. For example, the reaction of methyl 3-(4-allyl-3-hydroxybenzoyl)propionate with hydrazine hydrate in glacial acetic acid under reflux conditions yields 6-(4-allyl-3-hydroxyphenyl)-4,5-dihydro-3(2H)-pyridazinone. prepchem.com This demonstrates the utility of hydrazine in cyclizing appropriately substituted acylpropionate precursors to form the pyridazinone core.

Alternative Synthetic Routes (e.g., using Ethyl Acetoacetate)

Alternative synthetic strategies offer different pathways to the pyridazinone core. One such method involves a four-component condensation reaction using malononitrile, an aryl aldehyde, ethyl acetoacetate, and hydrazine. orgchemres.org This multicomponent approach allows for the efficient assembly of complex pyridazinone-related structures. Another example is the Knoevenagel condensation between a 1,3-dicarbonyl compound and an aromatic aldehyde, which forms an intermediate that can then undergo a Michael addition and subsequent cyclization with hydrazine to yield pyridazinone derivatives. nih.gov

Derivatization Strategies for the this compound Scaffold

The this compound scaffold provides multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with diverse properties.

Functionalization at the Pyridazinone Ring System

The pyridazinone ring itself is a prime target for derivatization.

N-Alkylation and N-Acylation: The nitrogen atom at the 2-position of the pyridazinone ring is readily alkylated or acylated. For example, N-alkylation can be achieved by treating the parent compound with ethyl chloroacetate (B1199739). nih.gov This introduces an ester functionality that can be further modified, for instance, by reacting with hydrazine hydrate to form a hydrazide. nih.gov Additionally, the introduction of various side chains, such as 1-(2-acetyl)-4-substituted-thiosemicarbazide, at the N2-position has been explored to create diverse analogs. nih.gov

Chlorination: The keto group at the 3-position can be converted to a chloro group. This is typically accomplished by reacting the 6-(2-hydroxyphenyl)-3(2H)-pyridazinone with phosphorus oxychloride in the presence of a disubstituted formamide, such as dimethylformamide. google.com This chlorination step is significant as it provides a reactive handle for introducing other functionalities through nucleophilic substitution reactions. For example, the resulting 3-chloro-6-(2-hydroxyphenyl)pyridazine can be reacted with hydrazine to form a 3-hydrazino derivative. google.com

Thionation: The carbonyl group can also be converted to a thiocarbonyl group by treatment with phosphorus pentasulfide, yielding the corresponding pyridazinethione derivative. nih.gov

Modifications at C4 and C5: The C4 and C5 positions of the pyridazinone ring can also be functionalized. For example, condensation with aromatic aldehydes can introduce substituted benzyl (B1604629) groups at the C4 position. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed to introduce aryl substituents at the C5 or C6 positions of the pyridazinone core. researchgate.net

Modifications of the Hydroxyphenyl Moiety

The hydroxyphenyl group offers another site for derivatization, primarily through reactions involving the phenolic hydroxyl group.

O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated. For instance, reaction with an epihalohydrin like epibromohydrin (B142927) in the presence of a base such as potassium carbonate leads to the formation of an epoxypropoxy side chain. google.com This is a common strategy to introduce side chains that can be further modified, for example, by reaction with amines. google.com

The following table summarizes the key reactants and resulting products in the synthesis and derivatization of this compound:

| Starting Material(s) | Reagent(s) | Product | Reaction Type | Reference |

| 2-Hydroxyacetophenone, Glyoxylic Acid | Hydrazine | This compound | Cyclization | google.com |

| para-Substituted Acetophenone, Glyoxylic Acid | Hydrazine Hydrate | 6-Aryl-pyridazin-3(2H)-one | Cyclization | nih.gov |

| Methyl 3-(4-allyl-3-hydroxybenzoyl)propionate | Hydrazine Hydrate | 6-(4-allyl-3-hydroxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | Cyclization | prepchem.com |

| This compound | Ethyl Chloroacetate | Ethyl 2-(6-(2-hydroxyphenyl)-3-oxopyridazin-2(3H)-yl)acetate | N-Alkylation | nih.gov |

| This compound | Phosphorus Oxychloride, Dimethylformamide | 3-Chloro-6-(2-hydroxyphenyl)pyridazine | Chlorination | google.com |

| 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus Pentasulfide | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione | Thionation | nih.gov |

| 3-Chloro-6-(2-hydroxyphenyl)pyridazine | Epibromohydrin, Potassium Carbonate | 3-Chloro-6-(2-(oxiran-2-ylmethoxy)phenyl)pyridazine | O-Alkylation | google.com |

Introduction of 2-Aminoalkyl Chains for Multifunctional Agents

The incorporation of aminoalkyl chains into the pyridazinone structure is a key strategy for developing multifunctional agents. These chains can modulate the molecule's physicochemical properties and introduce new interaction points for biological targets. One notable method involves the N-alkylation of the pyridazinone ring. For instance, treatment with ethyl chloroacetate can introduce an ester functionalized alkyl chain, which can be further elaborated.

A more direct approach to introducing functionalized aminoalkyl chains has been demonstrated starting from the corresponding 3-chloro-6-(2-hydroxyphenyl)pyridazine intermediate. This intermediate can be converted into a 3-[2-(3-substituted amino-2-hydroxypropoxy)phenyl]-6-hydrazinopyridazine. This transformation is typically achieved through successive reactions with an epihalohydrin and a substituted amine, such as t-butylamine. This method effectively attaches a versatile amino-2-hydroxypropoxy chain to the phenyl ring, highlighting a pathway to compounds with potentially enhanced biological profiles. Patent literature also describes pyridazinone derivatives where the nitrogen on the pyridazinone ring is substituted with alkyl groups that are, in turn, substituted with an amino group.

Chemical Reactions and Reactivity Profiles of this compound

The reactivity of this compound is characterized by the interplay between the electron-rich hydroxyphenyl group and the pyridazinone heterocycle.

Oxidation Reactions

The pyridazinone ring system can undergo various oxidation reactions. Dehydrogenation is a key oxidation process, for example, converting a dihydropyridazinone to the corresponding aromatic pyridazinone, often using reagents like bromine in acetic acid. nih.gov The pyridazine (B1198779) ring itself can also be a site of metabolic oxidation in biological systems. nih.gov Furthermore, oxidative processes are integral to the synthesis of some pyridazine derivatives, such as the indirect electroorganic synthesis involving the 2,5-dialkoxylation of furans to generate substituted pyridazines. researchgate.net In related systems, such as indeno-pyridazinones, the methylene (B1212753) group of the fused ring system can be oxidized to a ketone. nih.gov

Reduction Reactions

The reduction of the pyridazinone ring is a well-established transformation. A notable method involves the use of zinc dust in acetic acid, which can selectively reduce the double bond in the pyridazinone ring to yield the corresponding 4,5-dihydropyridazin-3-one. rsc.org This reaction provides a straightforward route to the saturated analogue, which may possess different conformational and biological properties.

| Reaction | Reagent | Product | Reference |

| Selective Reduction | Zinc dust in acetic acid | 4,5-Dihydro-6-(2-hydroxyphenyl)pyridazin-3(2H)-one | rsc.org |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly activating, ortho-, para-directing hydroxyl (-OH) group. Conversely, the pyridazinone moiety attached to the phenyl ring is generally considered to be an electron-withdrawing group and thus deactivating. The interplay of these two substituents governs the regioselectivity of EAS reactions. The hydroxyl group's directing effect is dominant, meaning incoming electrophiles will primarily be directed to the positions ortho and para to the -OH group.

The mechanism of EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. blumberginstitute.orggoogle.com This is typically the slow, rate-determining step. blumberginstitute.org A subsequent rapid deprotonation restores the aromaticity of the ring, yielding the substituted product. blumberginstitute.orggoogle.com

While specific documented examples of EAS on this compound are not prevalent in readily available literature, the expected outcomes for common EAS reactions can be predicted based on the powerful directing effect of the hydroxyl group. For instance, Vilsmeier formylation, a type of electrophilic aromatic substitution, has been successfully applied to related pyridazino ring systems, demonstrating the feasibility of such reactions. sciforum.net

Table of Predicted Electrophilic Aromatic Substitution Outcomes

| Reaction Type | Typical Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 6-(2-Hydroxy-3-nitrophenyl)pyridazin-3(2H)-one and 6-(2-Hydroxy-5-nitrophenyl)pyridazin-3(2H)-one |

| Halogenation (Bromination) | Br₂, FeBr₃ | 6-(3-Bromo-2-hydroxyphenyl)pyridazin-3(2H)-one and 6-(5-Bromo-2-hydroxyphenyl)pyridazin-3(2H)-one |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Ortho- and para-alkylation relative to the -OH group. Prone to polyalkylation and rearrangements. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho- and para-acylation relative to the -OH group. |

Conversion to 3-Chloro-6-(2-hydroxyphenyl)pyridazines as Key Intermediates

A crucial transformation of this compound is its conversion to 3-chloro-6-(2-hydroxyphenyl)pyridazine. This chlorination reaction is significant because the chlorine atom acts as a good leaving group, facilitating subsequent nucleophilic substitution reactions and making the 3-chloropyridazine (B74176) a versatile synthetic intermediate.

Biological Activities and Molecular Mechanisms of Action

Overview of Reported Biological Activities of Pyridazinone Derivatives Relevant to 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one Research

Pyridazinone and its analogues have demonstrated a broad array of pharmacological activities, making them a focal point of research for developing new therapeutic agents. researchgate.netresearchgate.net Their biological potential is attributed to the unique chemical structure of the pyridazinone ring. scholarsresearchlibrary.com

Pyridazinone derivatives are well-established as potent anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govresearchgate.net The anti-inflammatory action of these compounds is a key area of investigation. nih.gov

Mechanism of Action: Some pyridazinone derivatives are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. nih.govmdpi.com Others have been found to inhibit phosphodiesterase type 4 (PDE4), an enzyme that regulates the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in inflammatory pathways. rsc.org By inhibiting PDE4, these compounds can suppress the production of pro-inflammatory cytokines. rsc.org Additionally, some derivatives have shown the ability to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB, a transcription factor that plays a central role in the inflammatory response. mdpi.com

Key Derivatives:

Emorfazone: A marketed analgesic and anti-inflammatory drug in Japan. sarpublication.com

4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone: Reported to be seven times more potent than emorfazone. sarpublication.com

3-O-substituted benzyl (B1604629) pyridazinone derivatives: Exhibited potent in vitro anti-inflammatory activity. researchgate.net

6-[4-(2-fluorophenyl) piperazin-1-yl]-3(2H)-pyridazinone (Compound 8d): Showed anti-inflammatory activity comparable to indomethacin (B1671933) in the carrageenan-induced paw edema model. nih.gov

Table 1: Anti-Inflammatory Activity of Selected Pyridazinone Derivatives

| Compound/Derivative | Reported Activity | Reference |

| Emorfazone | Marketed analgesic and anti-inflammatory drug | sarpublication.com |

| 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone | 7x more potent than emorfazone | sarpublication.com |

| 3-O-substituted benzyl pyridazinone derivatives | Potent in vitro anti-inflammatory activity | researchgate.net |

| 6-[4-(2-fluorophenyl) piperazin-1-yl]-3(2H)-pyridazinone | Activity similar to indomethacin | nih.gov |

Many pyridazinone derivatives exhibit significant analgesic properties, often linked to their anti-inflammatory effects. researchgate.netresearchgate.net The search for new analgesics with improved safety profiles is a major driver of research in this area. researchgate.net

Research Findings:

Studies have shown that 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives possess good analgesic activity without the ulcerogenic side effects typical of many NSAIDs. sarpublication.com

Similarly, 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinone derivatives have demonstrated potent analgesic activity with minimal side effects. sarpublication.com

A series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-l-yl)-acetamides and 3-[6-oxo-3,5-diphenyl-6H-pyridazin-l-yl)-propanamides were synthesized and evaluated, with most compounds showing higher potency than aspirin (B1665792) in a p-benzoquinone-induced writhing test. trdizin.gov.tr

Four out of ten tested 6-substituted-3(2H)-pyridazinone derivatives showed significant analgesic effects in the phenylbenzoquinone-induced writhing test, with the most active compounds being devoid of gastric ulcerogenic effects at high doses. nih.gov

The anticancer potential of pyridazinone derivatives is a rapidly growing area of research. researchgate.netresearchgate.net These compounds have shown promise against various cancer cell lines, acting through diverse mechanisms. researchgate.net

Mechanisms of Action:

VEGFR-2 Inhibition: Some pyridazinone-based diarylurea derivatives have been designed as surrogates for sorafenib (B1663141) and have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. rsc.orgnih.gov

Cell Cycle Arrest and Apoptosis: Certain derivatives can induce cell cycle arrest, for instance at the G0-G1 phase, and promote apoptosis (programmed cell death) by upregulating pro-apoptotic genes like p53 and Bax, while downregulating anti-apoptotic genes such as Bcl-2. rsc.org

PARP1 Inhibition: Molecular modeling studies suggest that some pyridazinone analogs can bind to and inhibit Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair, which can lead to the death of cancer cells. tandfonline.com

Induction of Oxidative Stress: Some derivatives have been shown to exert their antiproliferative effects by inducing oxidative stress in cancer cells. researchgate.net

Key Findings:

A series of pyridazinone-based diarylurea derivatives demonstrated significant anticancer activity against melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer. rsc.org

Pyridazinone derivatives with piperidine, naphthyl, and pyridine (B92270) moieties have shown pharmacological activity against skin epidermoid cancer by inhibiting proliferation and inducing apoptosis. tandfonline.com

Novel 3(2H)-pyridazinone derivatives with a piperazinyl linker have exhibited good antiproliferative effects against gastric adenocarcinoma cells. nih.gov

Table 2: Anticancer and Antiproliferative Activity of Pyridazinone Derivatives

| Derivative Type | Target/Mechanism | Cancer Type | Reference |

| Diarylurea derivatives | VEGFR-2 inhibition, Cell cycle arrest (G0-G1), Apoptosis induction | Melanoma, NSCLC, Prostate, Colon | rsc.org |

| Piperidine, naphthyl, and pyridine moieties | PARP1 inhibition, Apoptosis induction | Skin epidermoid cancer | tandfonline.com |

| Piperazinyl linker derivatives | Oxidative stress, Apoptosis induction | Gastric adenocarcinoma | researchgate.netnih.gov |

Pyridazinone derivatives have been reported to possess a broad spectrum of antimicrobial activities, making them potential candidates for the development of new antibacterial and antifungal agents. sarpublication.comresearchgate.netbiomedpharmajournal.org This is particularly important in the face of rising antimicrobial resistance. idosi.org

Antibacterial Activity:

Synthesized pyridazinone derivatives have been screened against various Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. biomedpharmajournal.orgidosi.org

Some derivatives have shown excellent activity against both Gram-positive and Gram-negative strains. biomedpharmajournal.org For instance, certain novel pyridazinone derivatives exhibited potent activity against methicillin-resistant S. aureus (MRSA). mdpi.com

Compound 10h from a series of diarylurea derivatives showed potent antibacterial activity against Staphylococcus aureus. rsc.orgnih.gov

Antifungal Activity:

Pyridazinone derivatives have also been tested against fungal species like Candida albicans and Aspergillus niger. biomedpharmajournal.orgidosi.org

Some compounds have demonstrated significant antifungal activity, comparable to standard drugs like fluconazole. idosi.org

Compound 8g from the same diarylurea series displayed significant antifungal activity against Candida albicans. rsc.orgnih.gov

The cardiovascular effects of pyridazinone derivatives, particularly their antihypertensive and vasodilatory properties, have been extensively studied. sarpublication.comscholarsresearchlibrary.com Several pyridazinone-based drugs are used clinically for their cardiovascular benefits. scholarsresearchlibrary.com

Mechanisms of Action:

Vasodilation: Many pyridazinone derivatives act as direct vasodilators, relaxing the smooth muscle of blood vessels. nih.govnih.gov This can be achieved through various pathways, including the activation of adenylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov

Calcium Sensitization and PDE Inhibition: Some derivatives, like Levosimendan and Pimobendan, exhibit a dual mechanism of action, acting as both calcium sensitizers (increasing the sensitivity of the contractile proteins to calcium) and phosphodiesterase (PDE) inhibitors. sarpublication.com This results in both positive inotropic (increased heart muscle contractility) and vasodilatory effects. sarpublication.com

ACE Inhibition: Molecular docking studies have suggested that some pyridazinone derivatives can inhibit the Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. orientjchem.org

Key Derivatives:

Levosimendan and Pimobendan: Clinically used pyridazinone derivatives with positive inotropic and vasodilatory properties. sarpublication.com

Hydralazine: A well-known antihypertensive drug containing a pyridazine (B1198779) moiety. nih.gov

A series of 6-phenyl-3-pyridazinone based derivatives showed potent vasorelaxant activity, with some compounds being more potent than the standard drug hydralazine. nih.gov

Recent research has begun to explore the potential of pyridazinone derivatives in the management of neuropathic pain, a chronic and debilitating condition.

Research Findings:

FPR (formyl peptide receptor) agonists with pyridazinone scaffolds have been reported to reduce pain hypersensitivity in animal models of inflammatory arthritis. nih.gov Since inflammation can be a component of neuropathic pain, this suggests a potential role for these compounds.

The analgesic properties of many pyridazinone derivatives, as discussed earlier, could also be relevant to the treatment of the pain associated with neuropathy. researchgate.netresearchgate.net

Activities Related to Alzheimer's Disease Pathology

The multifaceted nature of Alzheimer's disease (AD) necessitates therapeutic agents that can address its complex pathology. nih.gov Derivatives of this compound have emerged as promising multifunctional agents for AD treatment. nih.govnih.gov

Acetylcholinesterase Inhibition: A key strategy in managing AD is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). researchgate.net Several derivatives of this compound have shown potent AChE inhibitory activity. nih.govechemcom.com For instance, a series of 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives were designed and found to be effective AChE inhibitors. nih.govnih.gov One particular derivative, designated as 12a, exhibited significant inhibition of both electric eel AChE (EeAChE) and human AChE (HuAChE). nih.gov The pyridazinone core, combined with a 2-aminoalkyl group, is thought to be crucial for the high affinity to AChE. nih.gov

Amyloid-beta Aggregation Inhibition: The aggregation of amyloid-beta (Aβ) peptides into plaques is a hallmark of AD. nih.gov Certain this compound derivatives have demonstrated the ability to inhibit Aβ aggregation. nih.govnih.gov The same derivative 12a that showed potent AChE inhibition also displayed anti-Aβ activity, including the inhibition of self-induced Aβ₁₋₄₂ aggregation and the disaggregation of existing Aβ₁₋₄₂ fibrils. nih.gov It was also effective against copper-induced Aβ aggregation, highlighting its potential to interfere with multiple pathways of plaque formation. nih.gov

Antioxidant Capacity: Oxidative stress is another critical factor in the pathogenesis of AD. nih.gov The this compound scaffold has been associated with excellent antioxidant properties. nih.gov Derivative 12a, for example, demonstrated an antioxidant capacity equivalent to 3.03 Trolox units. nih.gov This antioxidant activity contributes to the neuroprotective effects of these compounds by mitigating the damage caused by reactive oxygen species. nih.gov

Anti-neuroinflammation: Neuroinflammation, driven by the activation of microglia and astrocytes, plays a significant role in the progression of AD. nih.govspringermedizin.de Derivatives of this compound have shown potential as anti-neuroinflammatory agents. nih.gov The pyridazin-3(2H)-one core is considered an attractive structural foundation in drug design due to its inherent anti-inflammatory properties. nih.gov The anti-neuroinflammatory activity of these compounds may involve the modulation of signaling pathways like NF-κB. mdpi.com

Metal Chelation: The dysregulation of metal ions, particularly copper, is implicated in Aβ aggregation and oxidative stress in AD. nih.gov The 2-hydroxyphenyl group in this compound derivatives enhances their ability to chelate metal ions. nih.gov This metal-chelating property can help to prevent metal-induced Aβ aggregation and reduce the generation of free radicals. nih.gov

Anticonvulsant Activity

Several studies have investigated the anticonvulsant properties of pyridazinone derivatives. nih.govopenpharmaceuticalsciencesjournal.comnih.gov A study on 6-(substituted-phenyl)-3(2H)pyridazinones revealed that compounds with an electron-withdrawing substituent on the phenyl ring exhibited notable anticonvulsant activity against maximal electroshock seizures in mice. nih.gov Specifically, 6-(2',4'-dichlorophenyl)-3(2H)pyridazinone was identified as a potent anticonvulsant. nih.gov Another study on 6-aryl-4,5-dihydropyridazinones also reported significant anticonvulsant effects. openpharmaceuticalsciencesjournal.com These findings suggest that the pyridazinone scaffold is a promising starting point for the development of new anticonvulsant drugs. medscape.com

Antiplatelet Activity

The 6-phenyl-3(2H)-pyridazinone structure has been the basis for the synthesis of compounds with antiplatelet activity. nih.govnih.govresearchgate.net Studies on 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones have shown that some of these compounds exhibit dose-dependent inhibition of platelet aggregation. nih.gov The nature of the substituent at the 5-position of the pyridazinone ring appears to significantly influence the antiplatelet effect. researchgate.net For example, compounds with a 3-phenyl-3-oxo-propenyl fragment or a phenylthio group at this position were found to be particularly active. nih.gov

Investigation of Molecular Targets and Mechanisms (In Vitro and In Vivo Animal Models)

Receptor Binding Studies and Affinities

While specific binding studies for this compound itself are not extensively detailed in the provided context, the broader class of pyridazine derivatives has been investigated for interactions with various receptors. The structural characteristics of these compounds, particularly the presence of aromatic rings and nitrogen-containing heterocycles, suggest potential interactions with a range of receptor types.

Sigma-1 (σ1) and Sigma-2 (σ2) Receptors: Information on direct binding to sigma receptors was not found in the provided search results.

Serotonergic Receptors: The structural similarity of some pyridazine derivatives to known serotonergic agents suggests a potential for interaction, though specific binding data is not available.

Adrenergic Receptors: Adrenergic receptors bind ligands that typically contain a catecholamine-like moiety. nih.gov While direct binding data for this compound is absent, the hydroxyphenyl group could potentially engage in interactions with the receptor's binding pocket. nih.gov Opioid ligands have been shown to bind to adrenergic receptors, suggesting a degree of plasticity in the binding site that might accommodate other molecular scaffolds. mdpi.com

Mu-Opioid Receptors: The binding of ligands to mu-opioid receptors often involves specific pharmacophoric features not explicitly present in the core structure of this compound. However, the potential for interactions cannot be entirely ruled out without direct experimental evidence.

Dopaminergic D2 Receptors: No specific information on the binding of this compound to dopaminergic D2 receptors was found.

Enzyme Inhibition Assays and Specificity

The inhibitory activity of this compound and its derivatives against various enzymes has been a primary focus of research.

Table 1: Enzyme Inhibition by this compound Derivatives

| Enzyme | Derivative/Compound | Inhibition Data (IC₅₀/Kᵢ) | Reference |

| Acetylcholinesterase (AChE) | Derivative 12a (EeAChE) | IC₅₀ = 0.20 μM | nih.gov |

| Acetylcholinesterase (AChE) | Derivative 12a (HuAChE) | IC₅₀ = 37.02 nM | nih.gov |

| Amyloid-beta (Aβ) Aggregation | Derivative 12a (Self-induced) | IC₅₀ = 1.92 μM | nih.gov |

| Amyloid-beta (Aβ) Aggregation | Derivative 12a (Cu²⁺-induced) | IC₅₀ = 2.18 μM | nih.gov |

| Cyclooxygenase-2 (COX-2) | Pyridazinone 7a | Potent inhibition | nih.gov |

| Cyclooxygenase-2 (COX-2) | Pyridazinone 7b | Potent inhibition | nih.gov |

| Carbonic Anhydrase (CA) I | Pyridazine-based benzenesulfonamides | Kᵢ values in the nanomolar to micromolar range | nih.govnih.gov |

| Carbonic Anhydrase (CA) II | Pyridazine-based benzenesulfonamides | Kᵢ values in the nanomolar to micromolar range | nih.govnih.gov |

| Carbonic Anhydrase (CA) IX | Pyridazine-based benzenesulfonamides | Kᵢ values in the nanomolar to micromolar range | nih.govnih.gov |

| Carbonic Anhydrase (CA) XII | Pyridazine-based benzenesulfonamides | Kᵢ values in the nanomolar to micromolar range | nih.govnih.gov |

| Influenza A Endonuclease | 6-(4-fluorophenyl)-4-hydroxypyridazin-3(2H)-one | Modest activity | nih.govnih.govacs.org |

| Fatty Acid Binding Protein 4 (FABP4) | Not specified | Not specified |

Acetylcholinesterase (AChE): As previously mentioned, derivatives of this compound are potent AChE inhibitors. nih.govechemcom.com The design of these inhibitors often involves creating dual-binding site inhibitors that can interact with both the catalytic active site and the peripheral anionic site of the enzyme. researchgate.net

Amyloid-beta (Aβ) Aggregation: The inhibition of Aβ aggregation is a key therapeutic strategy for AD. nih.gov Thioflavin-T assays are commonly used to screen for anti-aggregating agents. nih.gov Derivatives of this compound have shown efficacy in these assays. nih.gov

Cyclooxygenase-2 (COX-2): Certain pyridazinone-based sulfonamides have been identified as potent inhibitors of COX-2, an enzyme involved in inflammation. nih.gov This dual inhibition of COX-2 and other targets like carbonic anhydrase presents a strategy for developing anti-inflammatory drugs with a potentially improved safety profile. nih.gov

Carbonic Anhydrase (CA): Pyridazine-based benzenesulfonamides have been evaluated for their inhibitory effects against various human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.govnih.gov These enzymes are involved in numerous physiological and pathological processes. nih.gov Some of these compounds have shown isoform-selective inhibition, which is crucial for developing drugs with fewer side effects. researchgate.netresearchgate.net

Influenza A Endonuclease: The endonuclease activity of the influenza virus polymerase is a target for antiviral drug development. nih.govnih.govub.edu Phenyl-substituted 3-hydroxypyridin-2(1H)-ones have been identified as effective inhibitors, and aza analogues, including 6-(4-fluorophenyl)-4-hydroxypyridazin-3(2H)-one, have also been investigated and shown modest inhibitory activity. nih.govnih.govacs.org These compounds are believed to act as bimetal chelating ligands in the enzyme's active site. nih.gov

Fatty Acid Binding Protein 4 (FABP4): No information regarding the inhibition of FABP4 by this compound was found in the provided search results.

Cellular Pathway Modulation and Biological Effects

The biological activities of this compound and its derivatives are mediated through the modulation of various cellular pathways.

Calcium Channel Modulation: While direct evidence for calcium channel modulation by this compound is not explicitly provided, the anticonvulsant activity of some derivatives suggests a potential interaction with ion channels, including voltage-gated sodium and calcium channels. mdpi.com

Cholinergic System Regulation: Through the inhibition of AChE, these compounds directly regulate the cholinergic system by increasing the levels of acetylcholine in the synaptic cleft. nih.gov In vivo studies have shown that a lead compound, 12a, could effectively ameliorate cognitive dysfunction in a scopolamine-induced mouse model by regulating the cholinergic system. nih.gov

Oxidative Stress Regulation: The antioxidant properties of these compounds contribute to the regulation of oxidative stress. nih.gov They can scavenge free radicals and chelate metals that catalyze oxidative reactions. nih.gov In vivo, derivative 12a was shown to regulate oxidative stress in mice. nih.gov The ability to orchestrate oxidative stress has also been observed in the context of cancer, where certain pyridazinone derivatives induced an increase in H₂O₂ and lipid peroxidation levels in cancer cells. nih.gov

Anti-Neuroinflammation Mechanisms: The anti-neuroinflammatory effects of these compounds are likely mediated by the inhibition of pro-inflammatory signaling pathways. nih.govnih.gov This can involve the suppression of microglia activation and the reduced production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. springermedizin.demdpi.commdpi.com The NF-κB pathway is a key target in mediating these anti-inflammatory responses. mdpi.com

In Vitro Biological Assays

The biological profile of this compound derivatives has been characterized through several in vitro assays, which have demonstrated their activity in key areas related to neurodegenerative diseases and cancer.

Derivatives of this compound have shown significant antioxidant properties. In one study, a series of 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one hybrids were evaluated for their antioxidant capacity. nih.gov One of the most promising compounds, identified as 12a, exhibited potent antioxidant activity, with a value of 3.03 Trolox equivalents. nih.gov This indicates its strong capability to neutralize free radicals. Further research on various 2H-pyridazine-3-one analogues demonstrated a strong inhibitory effect on superoxide (B77818) anion formation, with inhibition rates between 84% and 99% at a concentration of 10⁻³ M. researchgate.netnih.gov These compounds also showed activity comparable to the standard antioxidant alpha-tocopherol (B171835) in lipid peroxidation assays. researchgate.netnih.gov The ability of these compounds to diminish oxidative stress is a key component of their therapeutic potential, as reactive oxygen species are implicated as mediators of inflammation and tissue damage. researchgate.netnih.gov

A critical aspect of Alzheimer's disease pathology is the aggregation of amyloid-beta (Aβ) peptides. The potential of this compound derivatives to interfere with this process has been a focus of investigation. nih.gov In vitro assays revealed that these compounds could moderately inhibit the aggregation of Aβ₁₋₄₂. nih.gov Specifically, the lead compound 12a demonstrated significant anti-Aβ activity, as detailed in the table below. nih.gov It was shown to inhibit self-induced Aβ₁₋₄₂ aggregation and also to disaggregate pre-formed Aβ₁₋₄₂ fibrils. nih.gov Furthermore, it was effective against Aβ aggregation induced by copper ions (Cu²⁺) and by the enzyme acetylcholinesterase (AChE). nih.gov The inhibition of amyloid fibrillization is often assessed using the thioflavin-T (ThT) fluorimetric assay. nih.gov

Table 1: Amyloid-beta (Aβ) Aggregation Inhibition by Compound 12a

| Assay Type | Target | IC₅₀ (µM) | Inhibition (%) |

| Self-Induced Aggregation Inhibition | Aβ₁₋₄₂ | 1.92 | |

| Disaggregation of Fibrils | Aβ₁₋₄₂ | 1.80 | |

| Cu²⁺-Induced Aggregation Inhibition | Aβ₁₋₄₂ | 2.18 | |

| Disaggregation of Cu²⁺-Induced Fibrils | Aβ₁₋₄₂ | 1.17 | |

| AChE-Induced Aggregation Inhibition | Aβ₁₋₄₀ | 81.7 |

Data sourced from a study on 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives. nih.gov

The effect of pyridazin-3(2H)-one derivatives on cell viability has been assessed in both cancerous and non-cancerous cell lines. The MTT assay, which measures the metabolic activity of viable cells, is a common method for these evaluations. unich.it In one study, novel pyridazin-3(2H)-one-based guanidine (B92328) derivatives were tested on three human cancer cell lines. nih.gov With some exceptions, most compounds showed less than 50% inhibition of cell proliferation at a concentration of 100 μM. nih.gov Another study evaluated a series of 23 new 3(2H)-pyridazinone-based compounds on non-pathological primary human gingival fibroblasts (HGFs) and on a gastric adenocarcinoma (AGS) cell line. unich.it This allows for an assessment of both general toxicity and specific anti-cancer effects.

The cytotoxic potential of this class of compounds has been primarily investigated in the context of cancer therapy. A study on new pyridazin-3(2H)-one derivatives against the human triple-negative breast cancer cell line MD-MB-468 found two molecules, 6f and 7h, to be highly active, with IC₅₀ values of 3.12 µM and 4.9 µM, respectively. nih.gov The cytotoxicity of compound 6f was linked to a significant increase in hydrogen peroxide and lipid peroxidation levels, suggesting that it induces oxidative stress in cancer cells. nih.gov Other studies have also confirmed the cytotoxic activity of various pyridazinone derivatives. For instance, some 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives were tested for their cytotoxic activities. nih.gov Earlier research on 1-methoxyphenylpyridazine-6-ones identified six compounds with significant cytotoxicity against human KB and HeLa cell lines, with ED₅₀ values ranging from 0.025 to 1.1 µg/mL. nih.gov Cytotoxicity can also be measured by the release of lactate (B86563) dehydrogenase (LDH) from damaged cells. unich.it

Table 2: Cytotoxicity of Pyridazin-3(2H)-one Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | Assay | Result (IC₅₀/ED₅₀) |

| Derivative 6f | MD-MB-468 (Breast Cancer) | MTT | 3.12 µM |

| Derivative 7h | MD-MB-468 (Breast Cancer) | MTT | 4.9 µM |

| 1-methoxyphenylpyridazine-6-ones (6 compounds) | KB and HeLa | Tissue Culture | 0.025 - 1.1 µg/mL |

Data compiled from studies on the cytotoxic effects of pyridazinone derivatives. nih.govnih.gov

In Vivo Animal Model Studies for Efficacy Evaluation

Following promising in vitro results, the efficacy of this compound derivatives has been evaluated in several animal models targeting cognitive dysfunction, neuropathic pain, and inflammation.

The scopolamine-induced amnesia model in mice is a standard pharmacological model used to screen for drugs with potential therapeutic effects on cognitive impairment, such as that seen in Alzheimer's disease. nih.govmdpi.com Scopolamine is a muscarinic acetylcholine receptor antagonist that impairs learning and memory. nih.govmdpi.com A study demonstrated that a lead 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivative, compound 12a, could effectively ameliorate cognitive dysfunction in scopolamine-treated mice. nih.gov The mechanism of action was attributed to the compound's ability to regulate the cholinergic system and oxidative stress simultaneously. nih.gov This in vivo result, combined with the compound's suitable blood-brain barrier permeability, highlights its potential as a multifunctional agent for neurodegenerative diseases. nih.gov

The formalin test in mice is a widely used model of tonic pain and central sensitization, which has components of both acute nociceptive pain and a more persistent, inflammatory/neuropathic-like pain state. The test involves injecting a dilute formalin solution into the mouse's paw and observing the animal's pain-related behaviors, such as licking and flinching, which occur in two distinct phases. While pyridazinone derivatives have been reported to possess analgesic properties, specific studies using this compound in the mouse formalin model are not extensively documented in the available literature. sarpublication.com

The Chronic Constriction Injury (CCI) model in rats is a well-established model of peripheral neuropathic pain. nih.govnih.gov It involves loosely ligating the sciatic nerve, which leads to the development of persistent pain behaviors like mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus). nih.govnih.gov This model is used to test the efficacy of potential analgesics for neuropathic pain. nih.gov Although some pyridazinone-based compounds have been shown to reduce pain hypersensitivity in animal models of inflammatory arthritis, specific data on the use of this compound in the CCI model is limited. nih.gov

The carrageenan-induced paw edema model is a classic and reliable method for screening the acute anti-inflammatory activity of new compounds. nih.gov Inflammation is induced by injecting carrageenan into the sub-plantar tissue of a rat's hind paw, causing a measurable swelling (edema). nih.govnih.gov The volume of the paw is measured over several hours to determine the extent of edema and the inhibitory effect of a test compound. nih.gov Pyridazinone derivatives are known to possess anti-inflammatory activities, with some acting as inhibitors of enzymes like cyclooxygenase (COX) or regulating inflammatory pathways. researchgate.netsarpublication.comnih.gov However, specific efficacy data for this compound in this particular model remains to be fully detailed.

The forced swim test is a common behavioral screening tool for assessing antidepressant-like activity in rodents. The test is based on the observation that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect. While this model is standard for screening potential antidepressants, there is currently limited published research specifically evaluating this compound using the forced swim test.

The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. nih.govnih.gov The apparatus consists of two open arms and two enclosed arms, and the test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. nih.govresearchgate.net Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms. nih.gov This model has strong predictive validity for screening anxiolytic drugs. nih.gov To date, specific studies detailing the effects of this compound in the elevated plus maze test are not widely available in the scientific literature.

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Key Pharmacophoric Features for Specific Biological Activities

The 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one scaffold is recognized as a "privileged structure" in drug discovery. rsc.orgrsc.org A pharmacophore is the essential three-dimensional arrangement of functional groups that allows a molecule to interact with a specific biological target. For the pyridazinone class of compounds, the core heterocyclic ring itself is a key pharmacophoric element, offering sites for hydrogen bonding and dipolar interactions. researchgate.net

The key pharmacophoric features can be broken down as follows:

The Pyridazin-3(2H)-one Core: This bicyclic system is a versatile scaffold. researchgate.net Its ability to be easily functionalized at various positions makes it an attractive building block for designing new drugs. researchgate.net The lactam (amide within a ring) function within the pyridazinone core is a crucial feature, with the nitrogen and oxygen atoms acting as potential hydrogen bond donors and acceptors, respectively.

The C6-Aryl Substituent: Substitution at the C6 position of the pyridazinone ring, particularly with aryl or heteroaryl groups, has been shown to result in a broad pharmacological profile. researchgate.net In the case of this compound, the 2-hydroxyphenyl group is a critical component. The hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor, and its position on the phenyl ring is crucial for specific target interactions.

Bioisosteric Properties: The pyridazine (B1198779) ring is often considered a bioisostere of a phenyl ring. Replacing a phenyl scaffold with a pyridazine ring can lead to analogues with more interaction possibilities, lower lipophilicity (Log P values), and improved formation of crystalline salts. rsc.org

These features have been exploited to develop compounds with activities ranging from cardiovascular to anti-inflammatory and anticancer. researchgate.netscholarsresearchlibrary.com For instance, the hydroxypyranone and hydroxypyridinone scaffolds, which share features with the title compound, are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects. nih.gov

Impact of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of 6-arylpyridazin-3(2H)-one derivatives are highly sensitive to the nature and position of substituents on both the pyridazinone and the aryl rings.

For anti-inflammatory and analgesic activities, modifications at the N2 position of the pyridazinone ring have a significant impact. A study on novel 6-substituted 2-alkylpyridazin-3(2H)-ones demonstrated that the introduction of different alkyl groups at the N2 position, along with modifications at the C6 position, led to compounds with high selectivity for the cyclooxygenase-2 (COX-2) enzyme. nih.gov For example, derivatives with a methyl or propyl group at N2 showed potent anti-inflammatory and analgesic effects, with some compounds exhibiting higher activity than the standard drug diclofenac. nih.gov

The following table summarizes the effects of different substituents on the COX-2 selectivity and analgesic/anti-inflammatory activity of some 6-substituted-pyridazinone derivatives. nih.gov

| Compound | C6-Substituent | N2-Substituent | COX-2 Selectivity Index | Analgesic Efficacy (% protection) | Anti-inflammatory Activity (% inhibition) |

| 4a | Benzyl (B1604629) | Methyl | 96 | 47% | 65% |

| 8b | Benzoyl | Propyl | 99 | 46% | 60% |

| 9a | Hydroxy(phenyl)methyl | Methyl | 98 | 45% | 62% |

Similarly, in a series of 5,6-bis(4-methoxyphenyl)-pyridazin-3(2H)-one derivatives, the introduction of a 4-chlorocinnamyl group resulted in potent inhibitory activity against interleukin-1β (IL-1β) production. scholarsresearchlibrary.com The substitution pattern on the C6-phenyl ring is also crucial. For example, 6-aryl-3-(hydroxypolymethyleneamino)pyridazines showed that varying the aryl ring substituent affected anticonvulsant activity. sarpublication.com Furthermore, 6-(4-methoxyphenyl)-pyridazinone derivatives carrying acetamide (B32628) and propanamide moieties at the N2 position displayed good analgesic activity. sarpublication.com

Rational Design and Synthesis of Derivatives and Analogs for Enhanced Activity or Specificity

The rational design of derivatives based on the this compound scaffold is a prominent strategy to enhance biological activity and target specificity. The versatility of the pyridazinone core allows for systematic structural modifications. researchgate.net

One common approach involves the synthesis of fused heterocyclic systems. For example, pyrrolo[3,4-d]pyridazinone derivatives have been synthesized and shown to possess promising analgesic and anti-inflammatory activity, acting as potent COX inhibitors with reduced gastric side effects. nih.gov The synthesis of these compounds often starts from a substituted pyridazine or a related precursor, which is then elaborated through various chemical reactions. nih.govacs.org

A general synthetic strategy for creating derivatives involves the condensation of 3,6-dichloropyridazine (B152260) with a suitable nucleophile, followed by hydrolysis and further functionalization, such as alkylation at the N2 position. nih.gov Another powerful method is the Suzuki-Miyaura reaction, which is used to introduce various aryl groups at the C6 position of the pyridazinone ring, allowing for the creation of a diverse library of compounds for biological screening. researchgate.net

The design of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone is another example of rational design aimed at creating dual COX/LOX inhibitors. nih.gov The synthesis of these complex molecules involves a multi-step process, starting with the formation of a pyrrolo[3,4-d]pyridazine-1,4-dione, followed by alkylation and subsequent reaction with hydrazides. nih.gov

Furthermore, the synthesis of novel pyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivatives has been undertaken to explore potential cytotoxic agents against cancer cell lines. acs.org This highlights the role of the pyridazinone scaffold in developing compounds with antiproliferative activity. The synthetic pathway for these complex molecules involves the reaction of substituted arylglyoxals with N-aminoethylpyrrole, followed by a cyclization reaction with hydrazine (B178648) hydrate (B1144303). acs.org

Multi-Target Directed Ligand Design Approaches for Complex Pathologies

Complex diseases, such as neurodegenerative disorders like Alzheimer's disease (AD) and cancer, often involve multiple pathological pathways. nih.govnih.gov The "one molecule, one target" paradigm has shown limited success for these conditions, leading to the development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. nih.govnih.gov The pyridazinone scaffold is an excellent starting point for designing such MTDLs. scholarsresearchlibrary.comnih.gov

In the context of Alzheimer's disease, which is characterized by factors like amyloid-β aggregation, oxidative stress, and neuroinflammation, MTDLs are a promising therapeutic strategy. nih.govrsc.org Researchers have designed pyridazinone derivatives that can, for example, inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory cascade. nih.gov

Pyrrolo[3,4-d]pyridazinone derivatives have been specifically investigated for their potential in treating neurodegenerative diseases. nih.gov Studies have shown that these compounds can reduce neuroinflammation, oxidative stress (by decreasing reactive oxygen species), and DNA damage in neuronal cells. nih.gov These multi-faceted effects make them interesting candidates for further development as treatments for diseases like Alzheimer's. nih.gov The design strategy often involves combining the pyridazinone core with other pharmacophores known to interact with targets relevant to the disease. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one and its analogues. nih.govresearchgate.net These calculations provide insights into the molecule's reactivity, stability, and various molecular properties. mdpi.com

DFT is used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity.

In studies of related pyridazinone derivatives, DFT calculations have been used to simulate their molecular structures and elucidate their inhibition potentials. researchgate.net Theoretical modeling helps to discuss the electronic and chemical reactivity properties of newly synthesized compounds. mdpi.com By calculating global descriptor parameters such as electronegativity (χ), chemical hardness (η), and global softness (σ), researchers can correlate the theoretical data with experimentally observed biological activity. mdpi.com

Table 1: Calculated Quantum Chemical Parameters for Pyridazinone Derivatives

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to the chemical reactivity and stability of the molecule. mdpi.com |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. | Influences the nature of chemical bonds and interactions. mdpi.com |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A "hard" molecule has a large HOMO-LUMO gap. mdpi.com |

| Global Softness (σ) | The reciprocal of chemical hardness. | A "soft" molecule is more reactive. mdpi.com |

This table is representative of parameters typically calculated in DFT studies of pyridazinone derivatives.

2D-Quantitative Structure-Activity Relationship (QSAR) Modeling

Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For derivatives of this compound, 2D-QSAR studies are integral to understanding how different substituents on the pyridazinone core influence their therapeutic effects. nih.gov

This modeling technique involves calculating molecular descriptors that encode structural information and correlating them with experimental activity data, such as the half-maximal inhibitory concentration (IC50). nih.govmdpi.com The goal is to develop a predictive model that can estimate the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds and reducing the need for extensive synthesis and screening. mdpi.comwjarr.com In the context of developing multifunctional agents for Alzheimer's disease, 2D-QSAR has been part of a comprehensive computational approach to assess the therapeutic potential of 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. wjarr.com For this compound derivatives, docking simulations have been performed to investigate their interactions with various biological targets, including acetylcholinesterase (AChE) for Alzheimer's disease and lipase for metabolic disorders. nih.govindexcopernicus.comcumhuriyet.edu.tr

These simulations provide detailed insights into the binding mode, affinity, and specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein. wjarr.com The results are often expressed as a docking score, which estimates the binding free energy; a more negative score typically indicates a more favorable binding interaction. cumhuriyet.edu.tr For example, in a study of pyridazinone derivatives as lipase inhibitors, docking scores ranged from -5.042 to -6.202 kcal/mol. cumhuriyet.edu.tr These in silico findings are often correlated with in vitro experimental results to validate the binding hypotheses and understand the structure-activity relationships. indexcopernicus.comcumhuriyet.edu.tr

Table 2: Representative Molecular Docking Results for Pyridazinone Derivatives Against Various Targets

| Compound Series | Target Protein | Range of Docking Scores (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives | Acetylcholinesterase (AChE) | Not specified | Not specified |

| 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanehydrazide derivatives | Porcine Pancreatic Lipase (PLL) | -5.042 to -6.202 | Not specified |

| Dihydropyridazin-3(2H)-one derivatives | Antifungal Target (5TZ1) | Good binding affinity scores reported | H-bond interactions |

This table summarizes findings from various studies on pyridazinone derivatives to illustrate the application of molecular docking.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to evaluate the stability of the predicted ligand-receptor complex over time. nih.govindexcopernicus.com MD simulations provide a dynamic view of the complex, accounting for the flexibility of both the ligand and the protein under simulated physiological conditions. nih.gov

In Silico ADMET Property Analysis for Pre-clinical Assessment

In silico analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. nih.gov These predictive models assess the drug-likeness and potential pharmacokinetic profile of compounds before they are synthesized. For derivatives of this compound, ADMET analysis has been used to evaluate their potential as viable drug candidates. nih.govnih.gov

Studies have shown that novel derivatives can be designed to have favorable properties, such as good oral absorption and adherence to established principles of drug-likeness. nih.gov For instance, a series of designed pyridazine (B1198779) derivatives demonstrated a promising oral absorption of 96% with no significant toxicity in preliminary assessments. nih.gov Computational tools like SwissADME are used to predict various parameters, including gastrointestinal absorption and the ability to cross the blood-brain barrier. amazonaws.com This pre-clinical assessment helps to filter out compounds that are likely to fail later in development due to poor pharmacokinetic properties. d-nb.inforesearchgate.net

Table 3: Predicted ADMET Properties for Novel Pyridazinone Derivatives

| Property | Prediction | Implication |

|---|---|---|

| Oral Bioavailability | Good | Suitable for oral administration. nih.gov |

| Intestinal Absorption | Excellent | Efficiently absorbed from the gastrointestinal tract. nih.govnih.gov |

| Blood-Brain Barrier (BBB) Permeation | Variable | Some derivatives may be designed to cross the BBB for CNS targets, while others may not. nih.govamazonaws.com |

| Cytochrome P450 Inhibition | No significant inhibition | Lower potential for drug-drug interactions. nih.gov |

| Toxicity | No significant toxicity predicted | Favorable preliminary safety profile. nih.gov |

This table is a composite of typical ADMET predictions for pyridazinone derivatives based on multiple studies.

Pre Clinical Pharmacokinetic and Metabolic Research Animal Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

There is a significant lack of published in vivo studies detailing the ADME profile of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one.

Gastrointestinal Absorption Studies in Animal Models

No specific studies on the gastrointestinal absorption of this compound in animal models could be identified in the public domain. While some computational (in silico) studies on other pyridazinone derivatives have suggested the potential for good oral bioavailability and intestinal absorption within this class of compounds, these are predictive models and not a substitute for experimental data on the specific molecule .

Tissue Distribution and Accumulation in Animal Models

Detailed information on the tissue distribution and potential for accumulation of this compound in various organs and tissues within animal models is not publicly available. Understanding how a compound distributes throughout the body is crucial for assessing its potential efficacy and safety.

Identification of Metabolic Pathways and Metabolites in Animal Species

The metabolic fate of this compound in animals has not been described in the available literature. Research on a different pyridazine (B1198779) derivative, 3-hydrazino-6-[bis-(2-hydroxyethyl)amino]pyridazine, in rats indicated that the compound was metabolized, and no unchanged drug was detected in the urine. This suggests that metabolic transformation is a likely clearance pathway for compounds in this class, but the specific enzymes and metabolic reactions involved for this compound remain unknown.

Rates of Elimination of the Parent Substance and Metabolites in Animal Models

Without data on the absorption, distribution, and metabolism of this compound, no information on its rate of elimination, including its plasma half-life and clearance rate, can be provided.

Blood-Brain Barrier (BBB) Permeability in Animal Models

While direct experimental data on the BBB permeability of this compound is not available, a study on a series of its 2-aminoalkyl derivatives provided some insight. Specifically, one derivative, designated as 12a, was reported to have suitable BBB permeability in mice, with a logBB value of -0.61. This suggests that modifications to the parent structure can influence its ability to cross into the central nervous system. However, the BBB penetration of the parent compound, this compound, remains to be experimentally determined.

Factors Influencing Pharmacokinetics in Animal Studies (e.g., Enzyme Kinetics, Species Differences)

Due to the absence of pharmacokinetic data for this compound, there is no information available on factors that might influence its behavior in animal studies. This includes the specific enzymes responsible for its metabolism, which could lead to species-dependent differences in its pharmacokinetic profile. Such studies are fundamental for extrapolating preclinical findings to humans.

In Vitro Pharmacokinetic Data for this compound Not Available in Publicly Accessible Research

Following a comprehensive review of scientific literature and chemical databases, no specific preclinical in vitro pharmacokinetic data was found for the compound this compound. Extensive searches for research detailing the microsomal, hepatocyte, plasma, or S9 fraction stability of this particular chemical entity did not yield any published studies.

While the broader class of pyridazinone derivatives has been the subject of numerous pharmacological investigations, the specific data required to populate the requested sections on the metabolic stability of this compound are not available in the public domain. Research on analogous structures often focuses on therapeutic efficacy or the synthesis of new derivatives, without reporting on the specific pharmacokinetic parameters requested.

Therefore, it is not possible to provide an article with detailed research findings or data tables on the in vitro pharmacokinetic profile of this compound as the foundational scientific research does not appear to have been published.

Analytical and Spectroscopic Characterization in Research Applications

Structural Elucidation Techniques

The structural framework of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one is confirmed through a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's atomic arrangement and connectivity.

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not extensively published, the expected ¹H and ¹³C NMR spectral features can be inferred from data on closely related pyridazinone derivatives. researchgate.netnih.govrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the phenyl and pyridazinone rings, as well as the N-H and O-H protons. The protons on the pyridazinone ring typically appear as doublets due to coupling with their adjacent proton. The four protons of the 2-hydroxyphenyl group would present as a more complex multiplet pattern in the aromatic region of the spectrum. The labile N-H and O-H protons may appear as broad singlets, and their chemical shifts can be influenced by solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon (C=O) of the pyridazinone ring, which would appear significantly downfield. The aromatic carbons of both rings would resonate in the typical aromatic region (approximately 110-160 ppm). The carbon bearing the hydroxyl group and the carbons of the pyridazinone ring can be specifically assigned using two-dimensional NMR techniques like HSQC and HMBC, which correlate proton and carbon signals. nih.gov For the parent pyridazin-3(2H)-one, the carbon signals have been assigned as C(3) at δ 164.00, C(4) at δ 130.45, C(5) at δ 134.71, and C(6) at δ 139.02. rsc.org The substitution at the C-6 position with a 2-hydroxyphenyl group would induce shifts in these values, which can be predicted and analyzed.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridazinone Ring Protons | ~7.0 - 8.0 | - |

| Hydroxyphenyl Ring Protons | ~6.8 - 7.5 | - |

| NH Proton | Variable (broad) | - |

| OH Proton | Variable (broad) | - |

| Pyridazinone Ring Carbons | - | ~125 - 165 |

| Hydroxyphenyl Ring Carbons | - | ~115 - 160 |

| Carbonyl Carbon (C=O) | - | >160 |

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional moieties. Analysis of related structures, such as various pyridazinone derivatives, provides a basis for these assignments. semanticscholar.org

A strong absorption band is anticipated in the region of 1650-1680 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group in the pyridazinone ring. The N-H stretching vibration of the amide within the ring is expected to appear as a broad band in the range of 3100-3300 cm⁻¹. The O-H stretch of the phenolic hydroxyl group would also be observed as a broad band, typically in the 3200-3600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Phenolic) | 3200 - 3600 (broad) | Stretching |

| N-H (Amide) | 3100 - 3300 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=O (Amide) | 1650 - 1680 | Stretching |

| C=C / C=N (Aromatic Rings) | 1450 - 1600 | Stretching |

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural information. The molecular formula of this compound is C₁₀H₈N₂O₂, corresponding to a monoisotopic mass of approximately 188.06 Da. rsc.org

In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be observed. For this compound, predicted collision cross-section (CCS) values for various adducts have been calculated, which can aid in its identification in complex mixtures when coupled with ion mobility-mass spectrometry. uni.lu For example, the predicted CCS for the [M+H]⁺ adduct is 137.6 Ų. uni.lu The fragmentation of the molecular ion would likely involve cleavages of the pyridazinone and hydroxyphenyl rings, leading to characteristic daughter ions that can be used to confirm the structure.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 189.06586 | 137.6 |

| [M+Na]⁺ | 211.04780 | 147.3 |

| [M-H]⁻ | 187.05130 | 139.7 |

| [M+NH₄]⁺ | 206.09240 | 153.2 |

Purity Assessment Methodologies for Research Compounds

Ensuring the purity of a research compound is critical for obtaining reliable and valid experimental data. For non-clinical research applications, chromatographic techniques are the primary methods for assessing the purity of compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity assessment of pyridazinone derivatives. nih.gov A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, most commonly using an ultraviolet (UV) detector set at a wavelength where the compound exhibits maximum absorbance. The purity is determined by the percentage of the total peak area that corresponds to the main compound peak. For many research-grade pyridazinone compounds, a purity of ≥95% is often required.

Other methods that can be employed for purity verification include Thin Layer Chromatography (TLC) for a rapid qualitative assessment and Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable. However, for non-volatile and polar compounds like this compound, HPLC remains the most suitable and widely accepted technique for quantitative purity determination.

Research Applications and Future Directions

Role as a Key Synthetic Building Block for the Development of Complex Molecules

The 6-(2-hydroxyphenyl)pyridazin-3(2H)-one core structure is a versatile starting point for the synthesis of more complex molecules. mdpi.comsemanticscholar.org Its reactive sites allow for various chemical modifications, enabling the creation of a diverse library of derivatives. semanticscholar.orgnih.gov A common synthetic strategy involves the reaction of a ketone with glyoxylic acid, followed by treatment with hydrazine (B178648) to form the pyridazinone ring. semanticscholar.org This foundational structure can then be further functionalized. For instance, the nitrogen atom in the pyridazinone ring can be alkylated, and the phenyl group can be substituted to introduce different functionalities. nih.govnih.gov These modifications are crucial for tuning the molecule's biological activity and physicochemical properties.

The pyridazinone scaffold has been utilized in the solid-phase synthesis of 6-arylpyridazin-3(2H)-ones, demonstrating its adaptability to modern synthetic techniques. researchgate.net This approach allows for the efficient generation of a multitude of derivatives for screening and optimization. The ability to systematically alter the structure of this compound makes it an invaluable tool for medicinal chemists aiming to develop complex molecules with specific therapeutic profiles. nih.gov

Development of Novel Chemical Entities and Probes for Biological Research

The inherent biological activity of the pyridazinone core has spurred the development of novel chemical entities and probes for biological research. scholarsresearchlibrary.comresearchgate.netnih.gov The pyridazinone structure is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. researchgate.netresearchgate.net This has led to the design and synthesis of pyridazinone derivatives with various pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. nih.govresearchgate.netsarpublication.com

One notable application is the development of fluorescent probes for detecting amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov By incorporating a styryl group into the pyridazinone structure, researchers have created compounds that exhibit a significant increase in fluorescence upon binding to Aβ aggregates. nih.gov One such derivative, compound 9n, showed high affinity for Aβ aggregates and was able to selectively stain them in a transgenic mouse model of Alzheimer's, highlighting the potential of these compounds as imaging agents for disease diagnosis and research. nih.gov

Furthermore, the pyridazinone scaffold has been explored for its potential to create DNA minor groove binders with anticancer activity. researchgate.netnih.gov By attaching guanidinium (B1211019) groups to the pyridazinone core, scientists have developed compounds that can interact with DNA, potentially inhibiting cancer cell proliferation. researchgate.netnih.gov These examples underscore the utility of this compound as a platform for generating innovative tools to probe complex biological processes.

Investigation in Specific Disease Models and Translational Research (e.g., Alzheimer's Disease, Neuropathic Pain)

Derivatives of this compound are being actively investigated in preclinical models of various diseases, with a particular focus on neurodegenerative disorders like Alzheimer's disease and conditions such as neuropathic pain. nih.govresearchgate.netmdpi.com